molecular formula C25H21N3O6 B11312651 Methyl 3-[({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Methyl 3-[({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate

Cat. No.: B11312651
M. Wt: 459.4 g/mol
InChI Key: HEZNJVKYXWPRLC-UHFFFAOYSA-N
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Description

Methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate is a complex organic compound that features a combination of aromatic rings, oxadiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with phenol: The oxadiazole derivative is then coupled with a phenol derivative using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Acylation: The resulting compound is then acylated with methyl 3-aminobenzoate under standard acylation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like Pd/C.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, NaIO4

    Reduction: H2/Pd-C, NaBH4

    Substitution: HCl, NaOH

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of carboxylic acids or amides.

Scientific Research Applications

Methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and aromatic groups can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate: This compound also features an ester and amide linkage but differs in the substituents on the aromatic rings.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but lacks the oxadiazole ring and ester functionality.

Uniqueness

Methyl 3-(2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamido)benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activity. The combination of ester, amide, and oxadiazole functionalities makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

methyl 3-[[2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C25H21N3O6/c1-31-20-10-6-16(7-11-20)23-27-24(34-28-23)17-8-12-21(13-9-17)33-15-22(29)26-19-5-3-4-18(14-19)25(30)32-2/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

HEZNJVKYXWPRLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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